1-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
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Overview
Description
1-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with a unique structure that includes bromophenoxy, methylphenyl, and phenyl groups
Preparation Methods
The synthesis of 1-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the bromophenoxy and methylphenyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using common reagents such as sodium iodide or potassium fluoride.
Hydrolysis: The compound can undergo hydrolysis to form corresponding acids or alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium iodide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of 1-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide include:
5-[(4-bromophenoxy)methyl]-1,3-oxazolidin-2-one: Shares the bromophenoxy group but has a different core structure.
1-(2-(4-bromophenoxy)ethyl)-3-(4-methyl-2-nitrophenyl)urea: Contains the bromophenoxy group and a urea moiety.
1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: Features the bromophenoxy group and a pyrazole ring
These compounds share some structural similarities but differ in their core structures and functional groups, which can lead to different chemical properties and applications.
Properties
Molecular Formula |
C30H27BrN4OS |
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Molecular Weight |
571.5 g/mol |
IUPAC Name |
2-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C30H27BrN4OS/c1-20-8-7-11-23(18-20)32-29(37)28-27(21-9-3-2-4-10-21)25-12-5-6-17-34-26(33-35(28)30(25)34)19-36-24-15-13-22(31)14-16-24/h2-4,7-11,13-16,18H,5-6,12,17,19H2,1H3,(H,32,37) |
InChI Key |
LIFDVHOKGDYGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)COC5=CC=C(C=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
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